molecular formula C12H14N2O B3290749 6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 867130-70-9

6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B3290749
CAS No.: 867130-70-9
M. Wt: 202.25 g/mol
InChI Key: YFZOZSYJHXASQY-UHFFFAOYSA-N
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Description

6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one is a high-purity dihydropyridazinone derivative offered for research and further manufacturing applications. This compound features a heterocyclic scaffold that is of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile intermediate for the synthesis of more complex bioactive molecules . The core dihydropyridazinone structure is known to be a privileged scaffold in drug discovery, and its structural framework suggests potential for selective binding properties in enzyme inhibition or receptor modulation studies . Researchers value this compound for its well-defined molecular architecture, which allows for further synthetic modifications to optimize pharmacological activity and explore new therapeutic avenues . As a solid compound, it requires storage at room temperature, and appropriate safety precautions should be followed . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-2-(3-methylphenyl)-4,5-dihydropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-4-3-5-11(8-9)14-12(15)7-6-10(2)13-14/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOZSYJHXASQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)CC1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolyl hydrazine with 3-methyl-2-butanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyridazinone ring to form dihydropyridazines.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: N-oxides of the pyridazinone.

    Reduction: Dihydropyridazines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one in biological systems involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Conformational Differences

Substituent Effects :
Compound Substituents (Position 2/6) Dihedral Angle (°) Key Structural Notes
6-Methyl-2-(m-tolyl) derivative 2: m-tolyl; 6: CH₃ 53.27 Skew-boat conformation; moderate steric hindrance
6-Methyl-2-(p-tolyl) derivative 2: p-tolyl; 6: CH₃ Similar (~50–55°) Para-substitution enhances symmetry, altering π-π stacking
2-Butyl-6-phenyl derivative 2: n-butyl; 6: Ph N/A Increased lipophilicity (LogP ~3.5)
6-(4-Fluorophenyl)-2-substituted 6: 4-F-Ph N/A Electron-withdrawing F enhances reactivity
  • Meta vs.
  • Alkyl vs. Aryl Substituents : Butyl chains (e.g., 2-butyl-6-phenyl) increase hydrophobicity, whereas aryl groups (e.g., phenyl, tolyl) enable π-π interactions critical for receptor binding .
Conformational Flexibility :
  • Pyridazinones with bulkier substituents (e.g., benzylidene in 4-benzylidene-6-(4-chlorophenyl) derivatives) exhibit planar distortions, reducing conformational flexibility compared to the target compound .

Reactivity Trends :

  • Electron-donating groups (e.g., methyl in m-tolyl) deactivate the pyridazine ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., 4-F-Ph) increase reactivity at position 5 .

Physicochemical Properties

Property 6-Methyl-2-(m-tolyl) 6-Phenyl-2-butyl 6-(4-Fluorophenyl)-2-substituted
Molecular Weight (g/mol) ~230.31 260.34 238.25
LogP ~2.8 3.5 2.5
Solubility (Water) Low (<1 mg/mL) Very low Moderate (5–10 mg/mL)
Melting Point (°C) 194–196 (analog) 150–152 180–182
  • Solubility: The m-tolyl group reduces aqueous solubility compared to polar derivatives (e.g., sulfonamide-substituted pyridazinones in ) but improves lipid membrane permeability .
  • Thermal Stability : Higher melting points in aryl-substituted derivatives correlate with stronger intermolecular forces (e.g., hydrogen bonding in N–H···O interactions) .

Computational and In Silico Insights

  • Molecular Docking : The m-tolyl group in the target compound shows moderate binding affinity to COX-2 (Glide score = −7.2 kcal/mol), lower than 2-butyl-6-phenyl derivatives (−8.5 kcal/mol) due to reduced hydrophobic surface area .
  • Drug-Likeness : Both compounds comply with Lipinski’s rules (MW < 500, LogP < 5), but the m-tolyl derivative has better aqueous solubility (Predicted LogS = −4.2) than butyl analogs (−5.8) .

Biological Activity

6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 867130-70-9

Biological Activity Overview

The biological activities of this compound include:

  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Phosphodiesterase Inhibition : Similar compounds have shown potential as selective phosphodiesterase (PDE) inhibitors, which can modulate inflammatory responses and cellular signaling pathways.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as phosphodiesterases, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in cellular signaling and inflammation regulation.
  • Receptor Interaction : It may interact with various receptors involved in pain and inflammation pathways, thus exerting analgesic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorCytotoxic effects on cancer cell lines
PDE InhibitionModulation of cAMP levels affecting inflammation

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of similar pyridazinones showed that they could significantly reduce edema in animal models when administered at specific doses. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

Case Study 2: Antitumor Potential

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves condensation of substituted aldehydes with hydrazine derivatives under reflux conditions. Key parameters include:

  • Solvents : Ethanol or dimethylformamide (DMF) for solubility and reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., sodium ethoxide) to accelerate cyclization .
  • Temperature : Controlled heating (70–90°C) to minimize side reactions and improve yield .
  • Purification : Recrystallization in 90% ethanol to achieve >90% purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm methyl groups (δ ~2.30 ppm) and aromatic protons (δ ~7.2–7.6 ppm). IR identifies carbonyl (C=O, ~1658 cm1^{-1}) and NH stretches (~3426 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 393/394) validate molecular weight .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 61.05% calc. vs. 59.84% observed) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :

  • Antimycobacterial Activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with IC50_{50} values reported at 50–100 µM .
  • Anticonvulsant Screening : Maximal electroshock (MES) and isoniazid (INH)-induced seizure models in rodents at 50 mg/kg doses .

Advanced Research Questions

Q. How does the crystal structure influence its pharmacological activity?

  • Methodological Answer :

  • X-ray Crystallography : Analyze dihedral angles (e.g., 46.69° between pyridazine and aryl rings) to assess planarity and steric effects .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-H contacts: 48.2%, C-H/O-H: 8.9%) to predict packing efficiency and solubility .
  • Structure-Activity Relationship (SAR) : Substituents at the 2- and 6-positions modulate PDE3/4 inhibition; e.g., trifluoromethyl groups enhance bronchodilatory activity .

Q. What methodologies assess PDE3/4 inhibitory activity?

  • Methodological Answer :

  • Enzyme Assays : Radiolabeled cAMP/cGMP hydrolysis assays using purified PDE isoforms. IC50_{50} values for dual inhibitors (e.g., KCA-1490) range from 10–100 nM .
  • Molecular Docking : Simulate binding to PDE catalytic domains (PDB: 1F0J) using software like AutoDock Vina. Key interactions include hydrogen bonds with Gln-817 and hydrophobic contacts with Phe-820 .

Q. How can derivatives be designed to enhance bioactivity and reduce toxicity?

  • Methodological Answer :

  • Derivatization Strategies :
  • Knoevenagel Condensation : Introduce arylidene groups (e.g., 4-chlorobenzylidene) to improve antitubercular activity .
  • N-Alkylation : Attach alkyl chains (e.g., ethyl or propyl) to reduce neurotoxicity while maintaining anticonvulsant efficacy .
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict logP (<3.5) and blood-brain barrier permeability for CNS-targeted derivatives .

Key Research Gaps

  • Mechanistic Studies : Limited data on intracellular targets (e.g., kinase inhibition) .
  • Solubility Optimization : PEG 400/water mixtures improve solubility (30 mg/mL at 25°C) but require further formulation studies .
  • Toxicological Profiling : Neurotoxicity observed at >200 mg/kg in rodents; needs metabolite identification via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 2
6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one

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